4-Ethoxy-4-oxobutylzinc bromide

Description

BenchChem offers high-quality 4-Ethoxy-4-oxobutylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-4-oxobutylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

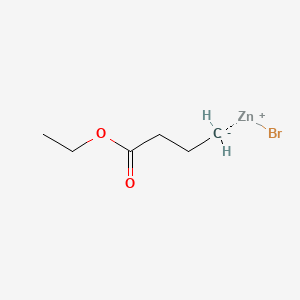

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARCVGSTPKNNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-4-oxobutylzinc Bromide: Synthesis, Mechanisms, and Applications in Modern Organic Chemistry

This guide provides an in-depth technical overview of 4-Ethoxy-4-oxobutylzinc bromide (CAS Number: 131379-39-0), a versatile and functionalized organozinc reagent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explore the causal relationships in its synthesis and reactivity, ensuring a thorough understanding of its application in complex organic synthesis.

Introduction: The Strategic Advantage of Functionalized Organozinc Reagents

Organozinc compounds have carved a significant niche in the landscape of organic synthesis due to their unique balance of reactivity and functional group tolerance.[1] Unlike their more reactive organolithium and Grignard counterparts, the carbon-zinc bond exhibits a more covalent character, rendering it less reactive towards common electrophilic functional groups such as esters and ketones.[2] This inherent chemoselectivity is a cornerstone of modern synthetic strategy, allowing for the construction of complex polyfunctional molecules without the need for extensive protecting group manipulations.[2]

4-Ethoxy-4-oxobutylzinc bromide emerges as a particularly valuable building block within this class of reagents. The presence of a terminal ester functionality within the alkyl chain makes it an ideal precursor for the synthesis of a variety of organic structures, most notably in the formation of carbon-carbon bonds through cross-coupling reactions.[3] This guide will delve into the essential technical aspects of this reagent, from its preparation to its application in cutting-edge organic synthesis.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of 4-Ethoxy-4-oxobutylzinc bromide is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 131379-39-0 | [4] |

| Molecular Formula | C₆H₁₁BrO₂Zn | [4] |

| Molecular Weight | 260.44 g/mol | [4] |

| Appearance | Typically supplied as a 0.5 M solution in THF | |

| Density (of 0.5 M solution in THF) | ~0.976 g/mL at 25 °C | |

| Storage Temperature | 2-8°C |

Handling and Storage Precautions:

Organozinc reagents are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1] 4-Ethoxy-4-oxobutylzinc bromide is typically supplied as a solution in tetrahydrofuran (THF), a flammable and peroxide-forming solvent.[3] It is imperative to store the reagent at the recommended temperature of 2-8°C to maintain its stability and reactivity.

Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide: A Practical Approach

The preparation of 4-Ethoxy-4-oxobutylzinc bromide involves the direct insertion of activated zinc into the carbon-bromine bond of ethyl 4-bromobutanoate. The success of this reaction hinges on the activation of the zinc metal, as commercially available zinc dust is often passivated by a layer of zinc oxide.

Activation of Zinc

Several methods exist for the activation of zinc, with the use of iodine being a common and effective approach.[2] Iodine serves a dual purpose: it etches the passivating zinc oxide layer from the metal surface and facilitates the formation of the more reactive alkyl iodide in situ.

Detailed Synthesis Protocol

The following protocol describes a representative solution-phase synthesis of 4-Ethoxy-4-oxobutylzinc bromide.

Materials:

-

Zinc dust (<10 µm, ≥98%)

-

Iodine (catalytic amount, e.g., 1-2 mol%)

-

Ethyl 4-bromobutanoate

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Zinc Activation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents). Heat the flask under vacuum to remove any adsorbed water and then backfill with argon. Add a catalytic amount of iodine (1-2 mol%) and gently heat the flask until the purple color of the iodine vapor disappears, indicating the activation of the zinc surface.

-

Reagent Formation: To the activated zinc, add anhydrous THF via cannula. Slowly add a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF to the stirred suspension of activated zinc. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by quenching an aliquot of the reaction mixture with a saturated aqueous solution of ammonium chloride and analyzing the organic layer for the disappearance of the starting material.

-

Completion and Use: Once the reaction is complete (typically after several hours), the resulting greyish solution of 4-Ethoxy-4-oxobutylzinc bromide can be allowed to settle, and the supernatant can be cannulated for immediate use in subsequent reactions. The concentration of the organozinc reagent can be determined by titration.

Key Applications in Organic Synthesis

4-Ethoxy-4-oxobutylzinc bromide is a versatile reagent with applications in several key areas of organic synthesis.

The Negishi Cross-Coupling Reaction

The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern carbon-carbon bond formation.[5] 4-Ethoxy-4-oxobutylzinc bromide is an excellent coupling partner in these reactions, allowing for the introduction of a functionalized four-carbon chain.

Mechanism of the Negishi Coupling:

The catalytic cycle of the Negishi coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.

Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.

Detailed Protocol for Negishi Coupling with an Aryl Bromide:

Materials:

-

4-Ethoxy-4-oxobutylzinc bromide (0.5 M solution in THF)

-

Aryl bromide (e.g., 4-bromoanisole)

-

Pd(OAc)₂ (Palladium(II) acetate)

-

CPhos (a biarylphosphine ligand)

-

Anhydrous THF

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of argon, a Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%). The tube is evacuated and backfilled with argon.

-

Reaction Setup: Anhydrous THF is added to the Schlenk tube containing the catalyst and ligand, followed by the aryl bromide (1.0 equivalent).

-

Addition of Organozinc Reagent: The solution of 4-Ethoxy-4-oxobutylzinc bromide (1.2-1.5 equivalents) is added dropwise to the reaction mixture at room temperature.

-

Reaction and Work-up: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of Natural Products and Bioactive Molecules

The utility of 4-Ethoxy-4-oxobutylzinc bromide is highlighted by its application in the total synthesis of complex natural products and pharmaceutically relevant molecules.

-

Mucosin: This marine natural product has been synthesized using a Negishi cross-coupling reaction where 4-Ethoxy-4-oxobutylzinc bromide is a key building block in the final steps of the synthesis.[3]

-

EP3 Receptor Antagonists: In the development of novel therapeutics, this organozinc reagent serves as a crucial intermediate in the preparation of acrylic acid derivatives that act as selective antagonists for the prostaglandin EP3 receptor, which is a target for the treatment of various inflammatory conditions.[3][6]

The specific reaction conditions for these syntheses are detailed in the cited literature and serve as a testament to the reliability and effectiveness of this reagent in complex synthetic campaigns.

The Role of Solvent and Additives: A Deeper Mechanistic Insight

The choice of solvent and the use of additives can have a profound impact on the formation and reactivity of organozinc reagents.

-

Tetrahydrofuran (THF): THF is the most commonly used solvent for the preparation and reaction of organozinc reagents. Its ability to coordinate to the zinc center helps to solubilize the organozinc species and modulates its reactivity.

-

Lithium Chloride (LiCl): The addition of LiCl has been shown to significantly enhance the rate of formation and the solubility of organozinc reagents. LiCl breaks up oligomeric aggregates of the organozinc species, leading to the formation of more reactive monomeric "ate" complexes of the type RZnX₂⁻Li⁺.

Figure 2: Effect of LiCl on organozinc reagent aggregation.

Conclusion: A Versatile Tool for Modern Synthesis

4-Ethoxy-4-oxobutylzinc bromide stands out as a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its inherent functional group tolerance, coupled with its reliable reactivity in key carbon-carbon bond-forming reactions like the Negishi cross-coupling, makes it an indispensable tool for the construction of complex and biologically relevant molecules. A thorough understanding of its preparation, handling, and the mechanistic nuances of its reactions, as detailed in this guide, will empower researchers to effectively harness its synthetic potential in their own research endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4390801, 4-Ethoxy-4-oxobutylzinc bromide". [Link].

- Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

-

Rieke Metals, LLC. "Reactive Zinc and Organozinc". [Link].

- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.

- Nolsoe, J. M. J., et al. (2018). Total Synthesis of (−)-Mucosin and Revision of Structure. The Journal of Organic Chemistry, 83(24), 15066–15076.

- Asada, M., et al. (2009). Discovery of a series of acrylic acids and their derivatives as chemical leads for selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(18), 6567-6582.

-

Organic Syntheses. "ETHYL γ-BROMOBUTYRATE". [Link].

- Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264.

- Rieke, R. D., & Hanson, M. V. (1997). New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.

- Antonsen, S. G., et al. (2017). Stereopermutation on the Putative Structure of the Marine Natural Product Mucosin. Molecules, 22(10), 1720.

- Andrei, D., & Wnuk, S. F. (2006). Synthesis of the multisubstituted halogenated olefins via cross-coupling of dihaloalkenes with alkylzinc bromides. The Journal of Organic Chemistry, 71(1), 405–408.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. riekemetals.com [riekemetals.com]

- 3. 4-Ethoxy-4-oxobutylzinc bromide 0.5M tetrahydrofuran 131379-39-0 [sigmaaldrich.com]

- 4. 4-Ethoxy-4-oxobutylzinc bromide | C6H11BrO2Zn | CID 4390801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Ethoxy-4-oxobutylzinc bromide 0.5M tetrahydrofuran 131379-39-0 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 4-Ethoxy-4-oxobutylzinc bromide, a valuable C4 building block in modern organic synthesis. As a functionalized organozinc halide, it offers a distinct advantage over more reactive organolithium or Grignard reagents due to its high chemoselectivity, tolerating sensitive functional groups like esters.[1][2][3] The primary synthetic route involves the direct oxidative insertion of metallic zinc into the carbon-bromine bond of ethyl 4-bromobutanoate. The success of this procedure is critically dependent on the activation of the zinc surface, a focal point of this document. We will explore the underlying reaction mechanism, detail field-proven protocols for zinc activation and reagent formation, present critical process parameters in a structured format, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Value of Organozinc Reagents

Organozinc reagents, such as 4-Ethoxy-4-oxobutylzinc bromide, occupy a crucial niche in synthetic chemistry. First discovered by Edward Frankland in 1848, these organometallics are distinguished by their moderate reactivity.[1] Unlike their highly reactive Grignard and organolithium counterparts, organozinc halides exhibit remarkable tolerance for a wide array of functional groups, including esters, nitriles, and ketones.[1][3][4] This chemoselectivity allows for the construction of complex molecules without the need for extensive protecting group strategies, streamlining synthetic pathways and improving overall efficiency.

4-Ethoxy-4-oxobutylzinc bromide is particularly useful as an intermediate for producing acrylic acid derivatives, which can act as EP3 receptor antagonists, and in the total synthesis of natural products like mucosin.[5] Its application in palladium-catalyzed Negishi cross-coupling reactions further broadens its utility, enabling the formation of carbon-carbon bonds with high precision.[5] This guide focuses on the most direct and common method for its preparation: the reaction of ethyl 4-bromobutanoate with metallic zinc, a process analogous to the famed Reformatsky reaction.[2][6]

Mechanism of Formation: An Oxidative Insertion Pathway

The formation of 4-Ethoxy-4-oxobutylzinc bromide proceeds via an oxidative addition (or insertion) mechanism. This is a heterogeneous reaction occurring on the surface of the metallic zinc.

-

Activation and Surface Interaction: The process begins with the interaction of the ethyl 4-bromobutanoate molecule with an activated zinc surface. Commercial zinc is typically coated with a passivating layer of zinc oxide (ZnO), which must be removed or disrupted for the reaction to initiate.[4][7]

-

Oxidative Insertion: A zinc atom (oxidation state 0) inserts itself into the polar carbon-bromine (C-Br) bond of the alkyl halide.[6][8] This is a two-electron redox process where the zinc is oxidized from Zn(0) to Zn(II).

-

Product Formation: The insertion results in the formation of the organozinc reagent, 4-Ethoxy-4-oxobutylzinc bromide, where a new, highly covalent carbon-zinc bond is established.[9]

Recent studies have shown that this is a two-step sequence involving the formation of an intermediate on the zinc surface, which is then solubilized, often aided by additives like lithium chloride.[10]

Caption: Oxidative insertion of zinc into the C-Br bond.

Critical Parameters for Synthesis

Starting Materials

-

Ethyl 4-bromobutanoate: The quality of this starting material is paramount. It should be anhydrous and free of acidic impurities (e.g., HBr), which would quench the organozinc reagent. It can be synthesized from γ-butyrolactone and ethanol with hydrogen bromide.[11][12][13] Commercially available material should be stored under an inert atmosphere and over molecular sieves.

-

Zinc: The physical form and reactivity of the zinc are the most critical factors for success.[7] Standard commercial zinc dust is often sluggish due to surface oxidation.[4][10] Highly reactive "Rieke Zinc," formed by the reduction of zinc salts, offers superior performance but requires in-situ preparation.[1][3][4] For most applications, chemical activation of commercial zinc dust is a practical and effective approach.

Zinc Activation: The Key to Reaction Initiation

Activation is essential to remove the passivating oxide layer and create a high-surface-area, reactive metal.[4][14] Several methods are widely used, each with specific advantages.

| Activation Method | Reagent(s) | Typical Conditions | Causality & Expert Insight |

| Iodine | I₂ (catalytic) | Stirring Zn with a few crystals of I₂ in THF until the purple color disappears. | Iodine etches the zinc surface, creating fresh, reactive sites. This is a simple and common method for initiating Reformatsky-type reactions.[10] |

| 1,2-Dibromoethane (DBE) | DBE (small amount) | Brief heating of Zn with DBE in the solvent. | DBE reacts with the zinc surface to form zinc bromide and ethene gas. The observation of gas evolution is a visual confirmation of activation. This method is highly effective.[10] |

| TMSCl | Trimethylsilyl chloride | Pre-treatment of Zn with TMSCl or its use as an additive. | TMSCl reacts with the zinc oxide layer to form soluble ZnCl₂ and (TMS)₂O, effectively cleaning the surface. It is often used in combination with other activators.[1][10][15] |

| Rieke Zinc | ZnCl₂, Lithium Naphthalenide | In-situ reduction of ZnCl₂. | This produces a black, pyrophoric slurry of nano/micro-sized zinc particles with extremely high surface area and reactivity, free from oxides. It is the most powerful activation method, enabling reactions with less reactive halides.[1][4][16] |

digraph "Zinc_Activation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=1.5];// Nodes start [label="Commercial Zn Dust\n(Coated with ZnO)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; process [label="Select Activation Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; method1 [label="Add I₂ or DBE\nin Anhydrous THF", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; method2 [label="Wash with Acid (e.g., HCl)\nthen dry thoroughly", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; method3 [label="Add TMSCl", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; result [label="Activated Zinc (Zn*)\n(High Surface Area, Oxide-Free)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges start -> process [color="#4285F4"]; process -> method1 [label="Chemical Etching", color="#EA4335"]; process -> method2 [label="Acid Wash", color="#EA4335"]; process -> method3 [label="Surface Cleaning", color="#EA4335"]; method1 -> result [color="#34A853"]; method2 -> result [color="#34A853"]; method3 -> result [color="#34A853"];

}

Caption: Workflow for the chemical activation of zinc metal.

Solvent Selection

The choice of solvent is critical for solvating the resulting organozinc halide and for controlling the reaction temperature.

-

Tetrahydrofuran (THF): This is the most commonly used and highly recommended solvent. Its Lewis basicity helps to solvate the organozinc species, and its boiling point (66 °C) is suitable for reactions requiring gentle heating to initiate or drive to completion.

-

Diethyl Ether: While usable, its lower boiling point (34.6 °C) may not be sufficient for less reactive systems.

-

Benzene/Toluene: These non-coordinating solvents are sometimes used, but THF is generally superior for solubilizing the organozinc reagent.[6][17]

Experimental Protocol: Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide

This protocol is a representative example and assumes strict anhydrous and inert atmosphere techniques (Schlenk line or glovebox).

Reagents & Equipment:

-

Zinc dust (<100 mesh)

-

Iodine (a few crystals)

-

Ethyl 4-bromobutanoate (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

-

Zinc Activation: To the flask, add zinc dust (1.2 equivalents) and a magnetic stir bar. Add anhydrous THF to cover the zinc. Add a single crystal of iodine. Stir the mixture at room temperature. The purple color of the iodine should fade within 10-15 minutes, indicating activation. Gentle warming may be applied if necessary.

-

Initiation: In the dropping funnel, prepare a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the activated zinc slurry.

-

Exotherm & Propagation: The reaction should initiate, often indicated by a gentle exotherm and the appearance of a cloudy gray color. If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

-

Addition: Once the reaction is self-sustaining, add the remaining ethyl 4-bromobutanoate solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to ensure complete conversion. The final product is a gray solution/slurry of 4-Ethoxy-4-oxobutylzinc bromide, typically used in situ for subsequent reactions.

Applications in Synthesis: A Case Study

The primary utility of this reagent is its nucleophilic addition to electrophiles. A classic application is the reaction with an aldehyde to form a δ-hydroxy ester, a valuable synthetic intermediate.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dspace.ncl.res.in [dspace.ncl.res.in]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate - Google Patents [patents.google.com]

- 14. US9353130B2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Rieke metal - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-Ethoxy-4-oxobutylzinc Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 4-Ethoxy-4-oxobutylzinc bromide. As a functionalized organozinc reagent, it serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds. This document aims to equip researchers with the necessary knowledge for its effective and safe utilization in the laboratory.

Introduction: The Role of Functionalized Organozinc Reagents

Organozinc compounds have a long-standing history in organic chemistry, dating back to their discovery by Edward Frankland in 1849. While initially overshadowed by the more reactive Grignard and organolithium reagents, organozinc reagents have experienced a resurgence in recent decades. Their moderate reactivity offers a distinct advantage: a high degree of functional group tolerance. This allows for the synthesis of complex molecules bearing sensitive functionalities such as esters, nitriles, and ketones without the need for extensive protecting group strategies.[1]

4-Ethoxy-4-oxobutylzinc bromide, a heteroleptic organozinc halide, exemplifies this utility. The presence of an ester functional group within the alkyl chain makes it a versatile reagent for introducing a four-carbon unit with a terminal ester moiety. This feature is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties

4-Ethoxy-4-oxobutylzinc bromide is typically not isolated as a pure solid and is most commonly supplied and handled as a 0.5 M solution in tetrahydrofuran (THF).[2] This section details its key physical and chemical characteristics.

General Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₁BrO₂Zn | [2] |

| Molecular Weight | 260.44 g/mol | [2] |

| CAS Number | 131379-39-0 | [2] |

| Appearance | Typically a solution in THF | N/A |

| Solubility | Soluble in THF and other ethereal solvents. Organozinc reagents are generally soluble in organic solvents.[3] | N/A |

| Stability | Air and moisture sensitive.[4] Organozinc reagents have good thermal stability.[5] | N/A |

| Storage | Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[6] | N/A |

Spectroscopic Characterization (Predicted)

Note: The following data is for the precursor, ethyl 4-bromobutanoate , and serves as a reference for the organic fragment of the target molecule.

| Ethyl 4-bromobutanoate | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (liquid film) | Mass Spectrum (EI) |

| Key Peaks | δ 4.10 (q, 2H), 3.43 (t, 2H), 2.45 (t, 2H), 2.13 (m, 2H), 1.22 (t, 3H)[7] | δ 172.9, 60.5, 33.0, 32.8, 27.8, 14.2 | ν 2980, 1735 (C=O), 1180 (C-O), 650 (C-Br) cm⁻¹[8] | m/z 194/196 (M⁺), 149/151, 121/123, 88, 45[9][10] |

Upon formation of the organozinc reagent, the most significant changes in the NMR spectra would be observed for the protons and carbon at the α-position to the zinc atom (formerly the carbon bearing the bromine). These signals would be expected to shift upfield due to the increased electron density from the carbon-zinc bond.

Synthesis and Handling

The synthesis of 4-Ethoxy-4-oxobutylzinc bromide is achieved through the direct insertion of activated zinc into the carbon-bromine bond of ethyl 4-bromobutanoate.

Synthesis Protocol

A general and highly efficient method for the preparation of alkylzinc bromides involves the use of zinc activated with a catalytic amount of iodine in a polar aprotic solvent.[11]

Materials:

-

Ethyl 4-bromobutanoate

-

Zinc dust (<10 µm)

-

Iodine (catalytic amount, e.g., 1-5 mol%)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a flame-dried flask is charged with zinc dust.

-

A catalytic amount of iodine is added to activate the zinc surface.

-

Anhydrous THF is added to the flask.

-

A solution of ethyl 4-bromobutanoate in anhydrous THF is added dropwise to the stirred suspension of activated zinc.

-

The reaction mixture is stirred at room temperature or with gentle heating until the zinc is consumed and the formation of the organozinc reagent is complete.

The resulting solution of 4-Ethoxy-4-oxobutylzinc bromide can be used directly in subsequent reactions.

Caption: Synthesis of 4-Ethoxy-4-oxobutylzinc bromide.

Safe Handling and Storage

Organozinc reagents are air and moisture sensitive and should be handled under an inert atmosphere using Schlenk line or glovebox techniques.[12][13][14]

-

Inert Atmosphere: Always work under a positive pressure of dry argon or nitrogen.

-

Dry Glassware and Solvents: All glassware must be rigorously dried, and anhydrous solvents should be used.

-

Transfer Techniques: Use syringes or cannulas for transferring the reagent solution.[14][15]

-

Storage: Store the solution in a sealed container under an inert atmosphere at 2-8 °C.

Chemical Reactivity and Applications

4-Ethoxy-4-oxobutylzinc bromide is a versatile nucleophilic building block for the formation of new carbon-carbon bonds. Its reactivity is moderated by the covalent nature of the carbon-zinc bond, which imparts a high degree of functional group compatibility.

Negishi Cross-Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide or triflate.[16] 4-Ethoxy-4-oxobutylzinc bromide is an excellent coupling partner for the introduction of the 4-ethoxy-4-oxobutyl group onto aromatic and vinylic systems.

An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides.[17][18][19]

General Protocol for Negishi Coupling:

-

To a solution of the aryl halide and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) in THF under an inert atmosphere, add the solution of 4-Ethoxy-4-oxobutylzinc bromide.

-

Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography.

Caption: General scheme of a Negishi cross-coupling reaction.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester.[20][21] The in situ generated organozinc reagent, a zinc enolate, adds to the carbonyl group. 4-Ethoxy-4-oxobutylzinc bromide can be considered a pre-formed Reformatsky reagent.

General Protocol for Reformatsky-type Reaction:

-

To a solution of the aldehyde or ketone in an anhydrous solvent (e.g., THF or toluene), add the solution of 4-Ethoxy-4-oxobutylzinc bromide at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl or dilute HCl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.indiamart.com [m.indiamart.com]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 6. Ethyl 4-Bromobutyrate | 2969-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Ethyl 4-bromobutyrate | 2969-81-5 [chemicalbook.com]

- 8. Ethyl 4-bromobutyrate [webbook.nist.gov]

- 9. Ethyl 4-bromobutyrate(2969-81-5) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl 4-bromobutyrate [webbook.nist.gov]

- 11. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. web.mit.edu [web.mit.edu]

- 16. Negishi Coupling [organic-chemistry.org]

- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 21. Reformatsky Reaction [organic-chemistry.org]

The Versatile Synthon: A Technical Guide to the Applications of 4-Ethoxy-4-oxobutylzinc Bromide

For the modern researcher in organic synthesis and drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. Among the arsenal of organometallic reagents available, functionalized organozinc halides stand out for their unique balance of reactivity and functional group tolerance. This guide provides an in-depth technical overview of 4-Ethoxy-4-oxobutylzinc bromide, a versatile C4 building block, exploring its preparation, key applications, and the mechanistic underpinnings that drive its synthetic utility.

Introduction to a Workhorse Reagent: Properties and Preparation

4-Ethoxy-4-oxobutylzinc bromide, also known by its synonym 3-(Ethoxycarbonyl)propylzinc bromide, is an organozinc compound that has gained significant traction as a key intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a terminal ester functionality, makes it an ideal precursor for the introduction of a butyrate chain in a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-Ethoxy-4-oxobutylzinc Bromide

| Property | Value |

| CAS Number | 131379-39-0 |

| Molecular Formula | C6H11BrO2Zn |

| Molecular Weight | 260.44 g/mol |

| Appearance | Typically supplied as a 0.5 M solution in Tetrahydrofuran (THF) |

| Solubility | The ethoxy group enhances its solubility in organic solvents.[1] |

| Reactivity | Reacts with electrophiles and is sensitive to moisture and air.[1] |

The preparation of 4-Ethoxy-4-oxobutylzinc bromide is typically achieved through the direct insertion of activated zinc into the carbon-bromine bond of ethyl 4-bromobutanoate. This oxidative addition is a foundational step in harnessing the nucleophilic character of the butyl chain.

Protocol 1: Preparation of 4-Ethoxy-4-oxobutylzinc Bromide

Materials:

-

Ethyl 4-bromobutanoate

-

Activated Zinc dust (Rieke® Zinc is often preferred for higher reactivity)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a flame-dried flask is charged with activated zinc dust.

-

Anhydrous THF is added to the flask.

-

Ethyl 4-bromobutanoate is added dropwise to the stirred suspension of zinc in THF.

-

The reaction mixture is gently heated (e.g., to 50-60 °C) to initiate the reaction. The progress of the reaction can be monitored by the consumption of the zinc dust.

-

Once the reaction is complete, the resulting solution of 4-Ethoxy-4-oxobutylzinc bromide is ready for use in subsequent steps.

Note: The activation of zinc is crucial for the success of this reaction. Methods for activation include treatment with 1,2-dibromoethane or trimethylsilyl chloride.

Core Applications in Carbon-Carbon Bond Formation

4-Ethoxy-4-oxobutylzinc bromide is a cornerstone reagent in two powerful C-C bond-forming reactions: the Reformatsky reaction and the Negishi cross-coupling reaction.

The Reformatsky Reaction: A Gateway to β-Hydroxy Esters

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[3][4] While traditionally employing α-halo esters, organozinc halides like 4-Ethoxy-4-oxobutylzinc bromide can be considered as pre-formed Reformatsky reagents, offering a more controlled and often higher-yielding approach.

The reaction proceeds through the formation of a zinc enolate, which then adds to the carbonyl group of the aldehyde or ketone. The less basic nature of the zinc enolate compared to its lithium or magnesium counterparts prevents self-condensation of the ester and allows for a broader substrate scope.

Diagram 1: General Mechanism of the Reformatsky Reaction

Sources

A Deep Dive into the Spectroscopic Characterization of 4-Ethoxy-4-oxobutylzinc Bromide: A Guide for Synthetic Chemists

In the landscape of modern organic synthesis, organozinc reagents stand as indispensable tools for the construction of carbon-carbon bonds, offering a milder and more functional group tolerant alternative to their Grignard and organolithium counterparts. Among these, 4-Ethoxy-4-oxobutylzinc bromide, a Reformatsky-type reagent, provides a versatile four-carbon building block for the synthesis of complex molecules in pharmaceutical and materials science research. This guide offers an in-depth exploration of the spectroscopic data integral to the characterization of this reagent, providing researchers with the foundational knowledge for its synthesis, handling, and application.

The Synthetic Pathway: From Alkyl Halide to Organozinc Reagent

The preparation of 4-Ethoxy-4-oxobutylzinc bromide is typically achieved through the oxidative addition of zinc to ethyl 4-bromobutanoate. This reaction is often facilitated by the activation of zinc metal to remove surface oxides and enhance reactivity.

Experimental Protocol: Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide

Materials:

-

Ethyl 4-bromobutanoate

-

Activated Zinc dust or powder

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Schlenk flask and line

-

Argon or Nitrogen gas supply

Procedure:

-

Under an inert atmosphere of argon or nitrogen, a Schlenk flask is charged with activated zinc powder.

-

A crystal of iodine is added to the zinc to initiate the reaction.

-

Anhydrous THF is added to the flask, and the mixture is stirred.

-

Ethyl 4-bromobutanoate is added dropwise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

The reaction is monitored by the disappearance of the zinc metal and a color change.

-

The resulting solution of 4-Ethoxy-4-oxobutylzinc bromide in THF is typically used directly in subsequent reactions.

Caption: Proton assignments for ¹H NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the carbon atom bonded to zinc showing a characteristic upfield shift.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| a (CH₃-CH₂-O) | 14.2 |

| b (Zn-CH₂) | ~15-20 |

| c (Zn-CH₂-CH₂) | ~30 |

| d (CH₂-C=O) | ~35 |

| e (CH₃-CH₂-O) | 60.3 |

| f (C=O) | 173.5 |

Interpretation:

-

The carbon at position b , directly bonded to zinc, is expected to be significantly shielded compared to its position in ethyl 4-bromobutanoate (where the C-Br carbon appears around 33 ppm).

-

The other carbon signals remain in their expected regions, confirming the integrity of the rest of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The most prominent feature in the IR spectrum of 4-Ethoxy-4-oxobutylzinc bromide is the strong absorption of the ester carbonyl group.

Sample Preparation Protocol (IR): A thin film of the organozinc solution in THF can be analyzed between two salt plates (e.g., NaCl or KBr) in an inert atmosphere.

| Frequency (cm⁻¹) | Vibration | Intensity |

| 2980-2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1735 | C=O stretch (ester) | Strong |

| 1250-1000 | C-O stretch | Strong |

| Below 600 | C-Zn stretch | Weak-Medium |

Interpretation:

-

The strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl group. [1]* The C-H stretching vibrations of the aliphatic chain are observed in the 2980-2850 cm⁻¹ region. [1]* The C-Zn stretching vibration is expected to appear at a low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.

Mass Spectrometry (MS)

Mass spectrometry of organozinc reagents can be challenging due to their reactivity and tendency to form clusters. However, techniques like electrospray ionization (ESI) or chemical ionization (CI) can provide valuable information about the molecular weight and fragmentation patterns.

Sample Preparation Protocol (MS): The sample must be introduced into the mass spectrometer under anaerobic and aprotic conditions, often via syringe infusion of a dilute solution in anhydrous THF.

Predicted Mass Spectrum: The mass spectrum is not expected to show a simple molecular ion due to the lability of the C-Zn bond and the isotopic distribution of zinc and bromine. Instead, fragmentation and recombination are common.

-

Key Fragments: One might observe fragments corresponding to the loss of the zinc bromide moiety, or fragments resulting from the coupling of the organic part.

-

Isotopic Pattern: The presence of zinc (with several isotopes) and bromine (with two major isotopes, ⁷⁹Br and ⁸¹Br) will lead to complex isotopic patterns for any zinc- and bromine-containing fragments.

Conclusion

References

-

Organic Syntheses. (n.d.). Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ChemBK. (n.d.). 4-ethoxy-4-oxobutylzinc bromide solution. Retrieved from [Link]

-

MDPI. (2024, February 24). Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Molecules, 29(5), 994. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (2017, June 12). Preparation of Organozinc Reagents via Catalyst Controlled Three-Component Coupling between Alkyne, Iodoarene, and Bis(iodozincio)methane. Organic Letters, 19(13), 3462–3465. [Link]

-

National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. Retrieved from [Link]

-

University of Glasgow. (n.d.). Theses Digitisation: This is a digitised version of the original print thesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. Retrieved from [Link]

-

ACS Publications. (2010, April 12). Isolation and Structures of Two New Organozinc Anions from Solutions Rich in Halide Ions. Organometallics, 29(9), 2176–2179. [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Rieke Metals. (n.d.). 4 - Ethoxy - 4 - oxobutylzinc bromide. Retrieved from [Link]

-

UNL Digital Commons. (1992, February 4). HIGHLY REACTIVE FORMS OF ZINC AND REAGENTS THEREOF. Retrieved from [Link]

-

RSC Publishing. (n.d.). Gas-phase study of new organozinc reagents by IRMPD-spectroscopy, computational modelling and tandem-MS. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Biocompare. (n.d.). 4-Ethoxy-4-oxobutylzinc bromide solution from Aladdin Scientific. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

YouTube. (2023, November 15). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Trifluoromethylation of Organic Zinc Reagents with Electrophilic Trifluoromethylating Reagent. Retrieved from [Link]

-

University of Victoria. (n.d.). Mass Spectrometry in Organometallic Chemistry. Retrieved from [Link]

-

Synthonix. (n.d.). 4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Cas 131379-39-0,4-ETHOXY-4-OXOBUTYLZINC BROMIDE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Public Access. Retrieved from [Link]

Sources

A Technical Guide to (4-Ethoxy-4-oxobutyl)zinc(II) Bromide: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

Organozinc reagents represent a cornerstone of modern organic synthesis, offering a unique balance of reactivity and functional group tolerance that distinguishes them from their organolithium or Grignard counterparts.[1][2] This technical guide provides an in-depth examination of a specific and highly versatile organozinc halide: (4-Ethoxy-4-oxobutyl)zinc(II) bromide. This reagent, commonly generated in situ via the Reformatsky reaction, serves as a powerful nucleophilic four-carbon building block for the construction of complex molecular architectures.[3][4] We will explore its correct nomenclature, fundamental physicochemical properties, the mechanism of its formation, and its practical applications in synthetic chemistry. A detailed, field-proven experimental protocol for its generation and subsequent reaction with an electrophile is provided, emphasizing the causal reasoning behind critical procedural steps to ensure reproducibility and success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of functionalized organozinc reagents.

Nomenclature and Structure

The compound is an organozinc halide. While commonly referred to by its descriptive name, 4-Ethoxy-4-oxobutylzinc bromide, its formal IUPAC name can be more complex. PubChem lists a computed IUPAC name as bromozinc(1+);ethyl butanoate [5]. However, for the practicing chemist, the most unambiguous and structurally informative name is (4-Ethoxy-4-oxobutyl)zinc(II) bromide . This name clearly defines the organic substituent, its point of attachment to the zinc metal, the oxidation state of the zinc, and the associated halide. It is derived from the oxidative insertion of zinc into the C-Br bond of its parent compound, ethyl 4-bromobutanoate.[6]

The structure consists of a butyl chain substituted with an ethoxycarbonyl group at one end and a bromozinc moiety at the other. This bifunctional nature—containing both an ester and a moderately reactive organometallic bond—is precisely what makes it a valuable synthetic tool. Unlike more reactive organometallics, it does not readily self-condense or react with the ester group present in the same molecule.[4][7]

Figure 1: Chemical Structure of (4-Ethoxy-4-oxobutyl)zinc(II) bromide.

Physicochemical Properties

(4-Ethoxy-4-oxobutyl)zinc(II) bromide is not typically isolated as a pure substance due to its sensitivity to oxygen and moisture.[1][8] It is almost exclusively prepared and used as a solution, most commonly in tetrahydrofuran (THF). Commercial suppliers offer it as a 0.5 M solution in THF.[9]

Table 1: Physicochemical Data for (4-Ethoxy-4-oxobutyl)zinc(II) bromide

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂Zn | PubChem[5] |

| Molecular Weight | 260.44 g/mol | Aladdin Scientific[10] |

| Appearance | Typically used as a solution in THF | Sigma-Aldrich |

| CAS Number | 131379-39-0 | Sigma-Aldrich |

| Storage Temperature | 2-8°C (as THF solution) | Sigma-Aldrich |

| Parent Compound | Ethyl 4-bromobutanoate | PubChem[5] |

Synthesis and Mechanistic Insights: The Reformatsky Reaction

The formation of (4-Ethoxy-4-oxobutyl)zinc(II) bromide is a classic example of the Reformatsky reaction . This reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-, β-, or γ-haloester.[4][11] In this specific case, a γ-haloester, ethyl 4-bromobutanoate, is used.

The Critical Role of Zinc Activation

The direct insertion of bulk zinc metal into an alkyl halide bond is often sluggish.[3] This is due to a passivating layer of zinc oxide on the metal's surface. Therefore, activation of the zinc is the most critical parameter for a successful reaction.

-

Why Activation is Necessary: The zinc oxide layer is inert and prevents the underlying, reactive elemental zinc from accessing the alkyl halide. Activation methods aim to remove this oxide layer and create a high-surface-area, reactive metal.

-

Common Activation Methods:

-

Chemical Treatment: Pre-treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) effectively etches the zinc surface, exposing fresh metal.[3]

-

Rieke® Zinc: A highly reactive form of zinc powder prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. This method produces nano- to micron-sized particles with a pristine surface, enabling reactions even with less reactive alkyl chlorides.[12]

-

Reaction Mechanism

The mechanism proceeds through several well-understood steps:[4][7]

-

Oxidative Addition: An activated zinc atom (Zn⁰) inserts into the carbon-bromine bond of ethyl 4-bromobutanoate. This forms the organozinc reagent, (4-Ethoxy-4-oxobutyl)zinc(II) bromide.

-

Coordination: The newly formed organozinc reagent, often termed a "Reformatsky enolate" (though in this case it is not a true enolate), then coordinates to the carbonyl oxygen of an added electrophile (e.g., an aldehyde or ketone).

-

Nucleophilic Attack: The nucleophilic carbon bound to zinc attacks the electrophilic carbonyl carbon. This step typically proceeds through a six-membered, chair-like transition state, which helps to minimize steric hindrance.[4]

-

Workup: The reaction is quenched with an acidic aqueous solution (e.g., saturated NH₄Cl or dilute HCl). This protonates the zinc alkoxide intermediate to yield the final alcohol product and generates water-soluble zinc salts, which are easily removed during extraction.[7]

Figure 2: General mechanism of the Reformatsky reaction.

Applications in Organic Synthesis

The moderate reactivity of (4-Ethoxy-4-oxobutyl)zinc(II) bromide makes it an ideal reagent for synthesizing molecules containing sensitive functional groups.[2] Its primary utility lies in forming new carbon-carbon bonds.

-

Additions to Carbonyls: Its most common application is the reaction with aldehydes and ketones to produce γ-hydroxy esters, which are valuable precursors for lactones, unsaturated esters, and other important synthetic intermediates.[13]

-

Negishi Cross-Coupling: The reagent can participate in palladium-catalyzed Negishi cross-coupling reactions with aryl, vinyl, or acyl halides to form more complex structures. This allows for the introduction of the ethoxycarbonylbutyl chain onto sp²-hybridized carbons.[9]

-

Drug Development & Natural Product Synthesis: This reagent has been utilized as a key intermediate in the synthesis of complex bioactive molecules. For example, it has been used in the preparation of acrylic acid derivatives that act as EP3 receptor antagonists and in the total synthesis of the natural product mucosin.[9]

Detailed Experimental Protocol: In Situ Synthesis and Reaction

This protocol describes the laboratory-scale, in situ preparation of (4-Ethoxy-4-oxobutyl)zinc(II) bromide and its subsequent reaction with a model electrophile, acetophenone.

Trustworthiness through Self-Validation: This protocol incorporates key checks and justifications. The initiation of the reaction is visually confirmed, and the use of anhydrous techniques is paramount, as organozinc reagents are readily protonated by water.[8]

Materials and Equipment

Table 2: Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Zinc Dust (<10 micron) | 65.38 | 1.63 g | 25.0 | Use activated or acid-washed zinc. |

| Iodine | 253.81 | ~2-3 crystals | Catalytic | Used for activation; color fades on initiation. |

| Ethyl 4-bromobutanoate | 195.05 | 3.90 g (2.86 mL) | 20.0 | Ensure it is pure and dry. |

| Acetophenone | 120.15 | 2.16 g (2.10 mL) | 18.0 | The electrophile (limiting reagent). |

| Anhydrous THF | - | 50 mL | - | Dry over sodium/benzophenone or from a solvent purification system. |

| Sat. aq. NH₄Cl | - | 30 mL | - | For quenching the reaction. |

| Diethyl Ether | - | ~100 mL | - | For extraction. |

| Anhydrous MgSO₄ | - | - | - | For drying the organic layer. |

Equipment: 3-neck round-bottom flask (flame-dried), reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Experimental Workflow

Figure 3: Experimental workflow for the synthesis and reaction of the organozinc reagent.

Step-by-Step Procedure

-

Preparation: Assemble a three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Causality: Rigorous exclusion of atmospheric moisture is essential to prevent quenching the organozinc reagent.[8]

-

Zinc Activation: To the flask, add zinc dust (1.63 g) and a few small crystals of iodine. Gently warm the flask with a heat gun until purple vapors of iodine are seen. Causality: Iodine chemically etches the zinc surface, removing the passivating oxide layer to expose reactive Zn(0).[3]

-

Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl 4-bromobutanoate (2.86 mL) and acetophenone (2.10 mL) in 20 mL of anhydrous THF. Add about 2-3 mL of this solution to the zinc suspension.

-

Reaction: Gently warm the flask. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux. Once the reaction has started, add the remainder of the THF solution dropwise at a rate that maintains a steady but controlled reflux. Causality: A slow, controlled addition prevents a runaway exothermic reaction and ensures the organozinc reagent reacts with the ketone as it is formed, minimizing side reactions.

-

Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle for an additional 60 minutes to ensure all starting materials are consumed.

-

Workup: Cool the reaction flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution. Causality: A saturated NH₄Cl solution is a mild acid that effectively protonates the alkoxide and hydrolyzes zinc salts without causing side reactions like dehydration of the tertiary alcohol product.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product, ethyl 4-(1-hydroxy-1-phenylethyl)butanoate.

Safety and Handling

-

Inert Atmosphere: Organozinc compounds are sensitive to oxidation and moisture and must be handled under an inert atmosphere (e.g., nitrogen or argon).[8][14]

-

Solvent Safety: The reaction uses THF, which is highly flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present.

-

Reagent Handling: Ethyl 4-bromobutanoate is a lachrymator and skin irritant.[15] Acetophenone is an irritant. Handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Storage: Commercially available solutions of (4-Ethoxy-4-oxobutyl)zinc(II) bromide should be stored under an inert atmosphere at 2-8°C.

Conclusion

(4-Ethoxy-4-oxobutyl)zinc(II) bromide is a powerful and selective C-4 nucleophilic building block in the synthetic chemist's toolbox. Its reliable generation via the Reformatsky reaction, coupled with its tolerance of the ester functional group, provides a distinct advantage over more reactive organometallic species. By understanding the mechanistic principles behind its formation, particularly the critical step of zinc activation, and by employing rigorous anhydrous techniques, researchers can confidently utilize this reagent for the efficient construction of complex molecules relevant to pharmaceuticals, agrochemicals, and materials science.[1]

References

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development, ACS Publications. [Link]

-

4-Ethoxy-4-oxobutylzinc bromide. PubChem, National Center for Biotechnology Information. [Link]

-

Organozinc chemistry. Wikipedia. [Link]

-

Organozinc compounds. Slideshare. [Link]

-

Reformatsky reaction. Wikipedia. [Link]

-

Safety data sheet. Agilent. [Link]

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]

-

Reformatsky Reaction. Chemistry LibreTexts. [Link]

-

The Reformatsky Reaction Mechanism. YouTube. [Link]

-

4-Ethoxy-4-oxobutylzinc bromid. SLS. [Link]

-

Reformatsky Reaction. Organic Chemistry Portal. [Link]

-

4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF. Synthonix. [Link]

- One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

-

4-Methoxybenzyl bromide. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Recent developments in the asymmetric Reformatsky-type reaction. PubMed Central, National Institutes of Health. [Link]

-

Use of Organozinc compounds. YouTube. [Link]

-

ETHYL-4-BROMOBUTYRATE. Loba Chemie. [Link]

-

4-Ethoxy-4-oxobutylzinc bromide solution from Aladdin Scientific. Biocompare. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc compounds | PPTX [slideshare.net]

- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Ethoxy-4-oxobutylzinc bromide | C6H11BrO2Zn | CID 4390801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-bromobutyrate, 97+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. biocompare.com [biocompare.com]

- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 有机锌试剂 [sigmaaldrich.com]

- 13. Reformatsky Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. 2969-81-5 CAS | ETHYL-4-BROMOBUTYRATE | Laboratory Chemicals | Article No. 3719R [lobachemie.com]

4-Ethoxy-4-oxobutylzinc Bromide: A Comprehensive Technical Guide for Synthetic Applications

Introduction: The Strategic Value of Functionalized Organozinc Reagents

In the landscape of modern organic synthesis, the quest for reagents that offer a balance of high reactivity and functional group tolerance is paramount. Organozinc halides, particularly those bearing functional groups, have carved out a significant niche as versatile and reliable intermediates.[1] Among these, 4-Ethoxy-4-oxobutylzinc bromide has emerged as a key building block in the synthesis of complex molecules, finding application in the development of pharmaceuticals and natural products.[2] This guide provides an in-depth examination of the properties, synthesis, and applications of this valuable reagent, grounded in established chemical principles and validated experimental insights.

Unlike their more reactive Grignard or organolithium counterparts, organozinc reagents exhibit a more covalent carbon-zinc bond, which moderates their nucleophilicity and basicity.[3] This crucial difference allows for the presence of sensitive functional groups, such as esters, which would otherwise be incompatible with more reactive organometallics.[4] 4-Ethoxy-4-oxobutylzinc bromide, with its terminal ester functionality, exemplifies this principle, making it an ideal choice for synthetic strategies that require the late-stage introduction of a four-carbon chain with a latent carboxylic acid or ester group.

Physicochemical and Structural Characteristics

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. 4-Ethoxy-4-oxobutylzinc bromide is typically supplied and handled as a solution, most commonly in tetrahydrofuran (THF), due to its sensitivity to air and moisture.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂Zn | [5] |

| Linear Formula | C₂H₅O₂C(CH₂)₃ZnBr | |

| Molecular Weight | 260.44 g/mol | [5][6] |

| CAS Number | 131379-39-0 | |

| Appearance | Typically a solution in THF | |

| Solubility | Soluble in ethereal solvents like THF | [1] |

| Handling | Air and moisture sensitive; handle under inert atmosphere | [7][8] |

The structure of 4-Ethoxy-4-oxobutylzinc bromide in solution is best represented as a dynamic equilibrium, likely involving monomeric and dimeric species, coordinated with solvent molecules. The carbon-zinc bond is polarized towards the carbon, rendering it nucleophilic, while the zinc atom acts as a Lewis acid.[1]

Synthesis of 4-Ethoxy-4-oxobutylzinc Bromide: A Modified Reformatsky Approach

The preparation of 4-Ethoxy-4-oxobutylzinc bromide is achieved through the direct oxidative addition of zinc metal into the carbon-bromine bond of its precursor, ethyl 4-bromobutyrate. This transformation is a variation of the classic Reformatsky reaction.[5] The success of this synthesis hinges on the activation of the zinc metal and the use of an appropriate solvent to stabilize the resulting organozinc reagent.[8]

Precursor Synthesis: Ethyl 4-bromobutyrate

A reliable supply of the starting material, ethyl 4-bromobutyrate, is critical. A common and efficient method for its preparation involves the ring-opening of γ-butyrolactone with hydrogen bromide, followed by esterification with ethanol.[9]

Experimental Protocol: Synthesis of Ethyl 4-bromobutyrate [9]

-

A solution of γ-butyrolactone (2.33 moles) in absolute ethanol (375 ml) is cooled to 0°C in an ice bath.

-

Dry hydrogen bromide gas is bubbled through the solution. The reaction is monitored until the gas is no longer consumed.

-

The resulting alcoholic solution is maintained at 0°C for 24 hours.

-

The reaction mixture is then poured into 1 liter of ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl bromide (2 x 100 ml).

-

The combined organic layers are washed sequentially with cold 2% potassium hydroxide solution, dilute hydrochloric acid, and water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield ethyl 4-bromobutyrate as a colorless oil.

Formation of the Organozinc Reagent

The formation of 4-Ethoxy-4-oxobutylzinc bromide from ethyl 4-bromobutyrate is an oxidative insertion reaction. The following is a representative protocol adapted from general procedures for the synthesis of alkylzinc halides.[10][11]

Experimental Protocol: Preparation of 4-Ethoxy-4-oxobutylzinc Bromide Solution (Representative)

-

Precaution: This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. All glassware should be oven-dried and cooled under vacuum.[7][12]

-

To a Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents).

-

Heat the flask under high vacuum to remove any adsorbed water from the zinc surface, then backfill with an inert gas.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Activate the zinc by adding a catalytic amount of iodine (I₂). Stir the mixture until the brown color of the iodine disappears.

-

Slowly add a solution of ethyl 4-bromobutyrate (1.0 equivalent) in anhydrous THF to the activated zinc suspension. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at a moderate temperature (e.g., 40-50°C) for several hours until the reaction is complete (as determined by a suitable analytical method, such as GC analysis of a quenched aliquot).

-

Allow the excess zinc to settle, and then cannulate the resulting solution of 4-Ethoxy-4-oxobutylzinc bromide into a clean, dry Schlenk flask for storage or immediate use. The concentration of the reagent can be determined by titration.

The causality behind these steps is crucial for success. The activation of zinc with iodine is a key step to remove the passivating oxide layer on the metal surface, thereby facilitating the oxidative insertion.[11] The use of an anhydrous polar aprotic solvent like THF is essential to solvate and stabilize the organozinc reagent as it forms.[13]

Caption: Workflow for the synthesis of 4-Ethoxy-4-oxobutylzinc bromide.

Mechanistic Insights into the Formation

The formation of 4-Ethoxy-4-oxobutylzinc bromide proceeds via a well-established oxidative addition mechanism. The elemental zinc, with its two valence electrons, inserts into the polar carbon-bromine bond of ethyl 4-bromobutyrate. This process involves the transfer of electrons from the zinc metal to the antibonding orbital of the C-Br bond, leading to its cleavage and the formation of a new carbon-zinc bond.

Caption: Simplified mechanism of organozinc reagent formation.

Key Applications in Organic Synthesis

The synthetic utility of 4-Ethoxy-4-oxobutylzinc bromide is demonstrated in several elegant applications, particularly in carbon-carbon bond-forming reactions.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling is a powerful palladium- or nickel-catalyzed reaction that couples organozinc compounds with various organic halides.[14] 4-Ethoxy-4-oxobutylzinc bromide serves as an excellent nucleophilic partner in these reactions, allowing for the introduction of the 4-ethoxy-4-oxobutyl moiety onto aromatic and vinylic systems. This is particularly valuable in medicinal chemistry for the synthesis of complex drug candidates.[15][16]

A general scheme for the Negishi coupling involving this reagent is as follows:

Caption: General scheme of a Negishi cross-coupling reaction.

Total Synthesis of Natural Products: Mucosin

The total synthesis of complex natural products often requires highly specific and functional group-tolerant reagents. 4-Ethoxy-4-oxobutylzinc bromide has been employed as a key intermediate in the total synthesis of mucosin, a naturally occurring eicosanoid.[17][18] In such syntheses, it can act as a four-carbon nucleophile to form a new carbon-carbon bond, extending a carbon chain within a complex molecular framework.

Handling and Storage: Ensuring Reagent Integrity

As an air- and moisture-sensitive reagent, proper handling and storage of 4-Ethoxy-4-oxobutylzinc bromide are critical to maintaining its reactivity.[7][8]

-

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[6][19]

-

Anhydrous Conditions: Anhydrous solvents and reagents are essential to prevent quenching of the organozinc compound. Glassware should be rigorously dried before use.[19]

-

Storage: The reagent solution is best stored in a sealed container, such as a Sure/Seal™ bottle, under an inert atmosphere and at reduced temperatures (typically 2-8°C) to minimize degradation over time.[7]

Conclusion

4-Ethoxy-4-oxobutylzinc bromide stands as a testament to the synthetic power of functionalized organozinc reagents. Its ability to act as a robust four-carbon nucleophile in the presence of an ester functionality makes it an invaluable tool for researchers in drug discovery and natural product synthesis. A thorough understanding of its preparation, properties, and handling, as outlined in this guide, is essential for its successful application in the laboratory. The continued development and application of such well-defined and functionalized reagents will undoubtedly continue to push the boundaries of what is possible in the field of organic synthesis.

References

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Organic Syntheses. (n.d.). (5-Cyanopentyl)zinc(II) bromide. Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl γ-bromobutyrate. Organic Syntheses Procedure. Retrieved from [Link]

-

Boersma, J. (n.d.). Structural organozinc chemistry. Utrecht University Repository. Retrieved from [Link]

-

Smith, H. C. G., Antonsen, S. G., Görbitz, C. H., Hansen, T. V., Nolsøe, J. M. J., & Stenstrøm, Y. H. (2016). Total synthesis based on the originally claimed structure of mucosin. Organic & Biomolecular Chemistry, 14(36), 8433–8437. [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

Smith, A. B., & Paone, D. V. (2004). Total Synthesis of (−)-Mucocin. Journal of the American Chemical Society, 126(4), 1044–1045. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Grokipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5(4), 423–425. [Link]

-

O'Brien, C. J., & Tellez, J. L. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2652–2658. [Link]

-

Biocompare. (n.d.). 4-Ethoxy-4-oxobutylzinc bromide solution from Aladdin Scientific. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Synthonix. (n.d.). 4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF. Retrieved from [Link]

-

LookChem. (n.d.). 4-ETHOXY-4-OXOBUTYLZINC BROMIDE. Retrieved from [Link]

-

ChemBK. (2024). 4-ethoxy-4-oxobutylzinc bromide solution. Retrieved from [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Retrieved from [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. web.mit.edu [web.mit.edu]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. researchgate.net [researchgate.net]

- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Total synthesis based on the originally claimed structure of mucosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Ethoxy-4-oxobutylzinc Bromide for Advanced Carbon-Carbon Bond Formation

Introduction: The Strategic Advantage of Functionalized Organozinc Reagents

In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision and in the presence of sensitive functional groups is paramount. Organozinc reagents have emerged as indispensable tools due to their remarkable functional group tolerance and moderate reactivity, which elegantly balances stability with potent nucleophilicity when activated by a transition metal catalyst.[1] Among these, 4-Ethoxy-4-oxobutylzinc bromide represents a uniquely valuable building block.

This guide provides an in-depth exploration of 4-Ethoxy-4-oxobutylzinc bromide, a commercially available organozinc halide that incorporates a terminal ester functionality.[2][3] Its structure allows for the direct introduction of a four-carbon chain bearing an ethyl ester, a motif prevalent in pharmaceuticals, natural products, and advanced materials. Unlike more reactive Grignard or organolithium reagents, the ester group within this organozinc compound remains intact during preparation and subsequent coupling reactions, obviating the need for cumbersome protection-deprotection sequences.[4]

We will delve into the mechanistic underpinnings and provide field-tested protocols for its application in two cornerstone C-C bond-forming reactions: the Palladium-catalyzed Negishi cross-coupling and the Copper-catalyzed 1,4-conjugate addition.

Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₆H₁₁BrO₂Zn |

| Molecular Weight | 260.44 g/mol [2][5] |

| Appearance | Typically supplied as a 0.5 M solution in Tetrahydrofuran (THF) |

| CAS Number | 131379-39-0[2] |

| Sensitivity | Air and moisture sensitive[6] |

Essential Handling & Safety Protocols

The utility of 4-Ethoxy-4-oxobutylzinc bromide is predicated on its proper handling. The carbon-zinc bond is susceptible to protonolysis by water and oxidation by air. Therefore, all manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.